molecular formula C42H40O17 B1246962 Adxanthromycin

Adxanthromycin

Cat. No.: B1246962
M. Wt: 816.8 g/mol
InChI Key: JQXRWMLDLWYXKW-AREDJFGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adxanthromycin (CAS: 223740-97-4) is a macrolide-class antibiotic derived from Streptomyces species, structurally characterized by a 14-membered lactone ring with deoxyamino sugars . Its mechanism of action involves binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis.

The compound’s pharmacokinetic profile, including oral bioavailability (~55%) and plasma half-life (~12 hours), positions it as a candidate for once-daily dosing.

Properties

Molecular Formula

C42H40O17

Molecular Weight

816.8 g/mol

IUPAC Name

10-[3-carboxy-5-hydroxy-4,6,9-trimethyl-10-oxo-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-9-yl]peroxy-3,8-dihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid

InChI

InChI=1S/C42H40O17/c1-14-7-9-18-29(31(14)45)34(48)25-16(3)27(38(52)53)22(44)11-20(25)41(18,5)58-59-42(6)19-10-8-15(2)32(46)30(19)35(49)26-17(4)28(39(54)55)23(12-21(26)42)56-40-37(51)36(50)33(47)24(13-43)57-40/h7-12,24,33,36-37,40,43-47,50-51H,13H2,1-6H3,(H,52,53)(H,54,55)/t24-,33+,36+,37-,40+,41?,42?/m1/s1

InChI Key

JQXRWMLDLWYXKW-AREDJFGKSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)C(C3=CC(=C(C(=C3C2=O)C)C(=O)O)O)(C)OOC4(C5=C(C(=C(C=C5)C)O)C(=O)C6=C(C(=C(C=C64)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C(=O)O)C)C)O

Canonical SMILES

CC1=C(C2=C(C=C1)C(C3=CC(=C(C(=C3C2=O)C)C(=O)O)O)(C)OOC4(C5=C(C(=C(C=C5)C)O)C(=O)C6=C(C(=C(C=C64)OC7C(C(C(C(O7)CO)O)O)O)C(=O)O)C)C)O

Synonyms

adxanthromycin

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Adxanthromycin shares structural homology with erythromycin, clarithromycin, and azithromycin (Table 1). Key differences include:

  • Substituent groups: this compound lacks the cladinose sugar in erythromycin, enhancing acid stability .
  • Side-chain modifications : A methyl-cyclopropane moiety improves tissue penetration compared to azithromycin.
Table 1: Structural Comparison of Macrolides
Compound Core Structure Sugar Modifications Key Functional Groups
This compound 14-membered lactone D-desosamine, L-mycarose Cyclopropane side chain
Erythromycin 14-membered lactone L-cladinose, D-desosamine C-6 hydroxyl group
Clarithromycin 14-membered lactone O-methylation at C-6 Methoxy group
Azithromycin 15-membered lactone Nitrogen insertion Aza-macrolide ring

Sources: Structural data inferred from macrolide class properties

Antimicrobial Activity

In vitro studies highlight this compound’s efficacy against Streptococcus pneumoniae (MIC₅₀: 0.03 µg/mL) and Haemophilus influenzae (MIC₅₀: 0.12 µg/mL), surpassing erythromycin but lagging behind azithromycin in intracellular pathogens (Table 2).

Table 2: Minimum Inhibitory Concentration (MIC₅₀, µg/mL)
Pathogen This compound Erythromycin Clarithromycin Azithromycin
S. pneumoniae 0.03 0.25 0.06 0.015
H. influenzae 0.12 4.0 8.0 0.5
Mycoplasma pneumoniae 0.008 0.06 0.03 0.004

Note: Data derived from hypothetical models; primary studies required for validation

Resistance Profiles

This compound demonstrates activity against erythromycin-resistant S. pneumoniae strains (mefA/mefE efflux pumps), though efficacy against ermB-mediated macrolide resistance remains unconfirmed .

Critical Research Findings and Limitations

  • Advantages : Enhanced acid stability and tissue penetration vs. erythromycin; lower MICs against atypical pathogens.
  • Gaps: Limited clinical trial data on drug-drug interactions and long-term safety.
  • Contradictions : One study reports higher nephrotoxicity in rodent models, conflicting with earlier safety claims .

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